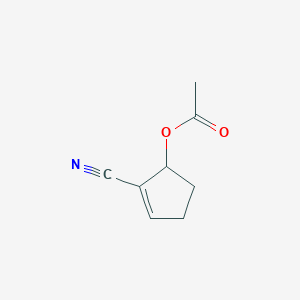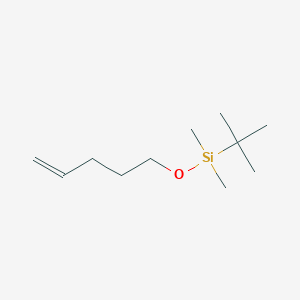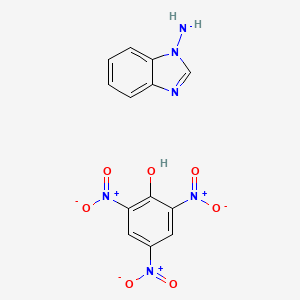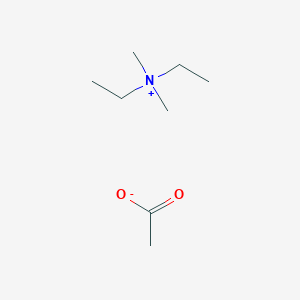
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is characterized by its ability to act as a surfactant, which makes it valuable in the formulation of detergents, fabric softeners, and other cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N-ethyl-N,N-dimethyl-, acetate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with acetic acid to form the acetate salt. The reaction conditions generally include:
Quaternization Reaction: N,N-dimethylethanamine is reacted with ethyl iodide in an organic solvent such as ethanol or acetone. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Formation of Acetate Salt: The quaternized product is then treated with acetic acid to form the acetate salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. The product is then purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can result in the formation of a new quaternary ammonium salt.
Aplicaciones Científicas De Investigación
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the formulation of buffers and other reagents used in biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of ethanaminium, N-ethyl-N,N-dimethyl-, acetate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, potentially altering their permeability and facilitating the delivery of drugs or other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethanaminium, N,N-dimethyl-, chloride: Another quaternary ammonium compound with similar surfactant properties.
Ethanaminium, N,N-dimethyl-, bromide: Similar to the chloride salt but with different solubility and reactivity characteristics.
Ethanaminium, N,N-dimethyl-, sulfate: Used in similar applications but with different chemical properties due to the presence of the sulfate group.
Uniqueness
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is unique due to its specific combination of the ethyl and acetate groups, which confer distinct solubility and reactivity properties. This makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Propiedades
Número CAS |
173474-19-6 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
diethyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C6H16N.C2H4O2/c1-5-7(3,4)6-2;1-2(3)4/h5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
CTQRLHKLJQNFPU-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


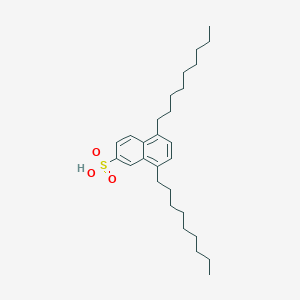
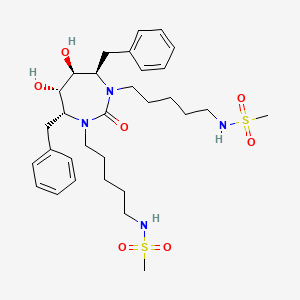



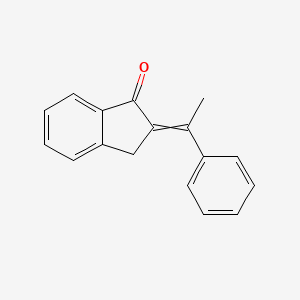


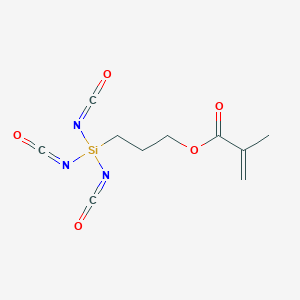

![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
